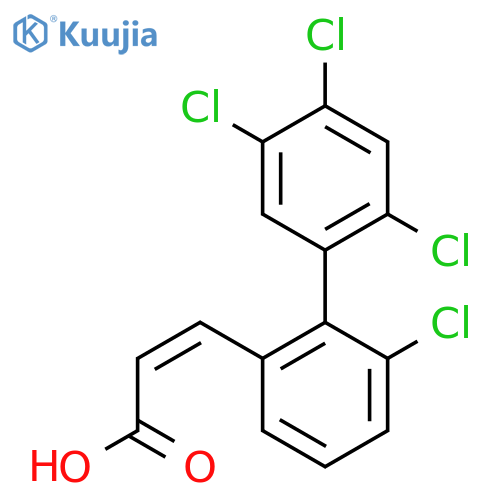Cas no 1262019-05-5 (6,2',4',5'-Tetrachlorobiphenyl-2-acrylic acid)

6,2',4',5'-Tetrachlorobiphenyl-2-acrylic acid 化学的及び物理的性質
名前と識別子
-
- 6,2',4',5'-Tetrachlorobiphenyl-2-acrylic acid
-
- インチ: 1S/C15H8Cl4O2/c16-10-3-1-2-8(4-5-14(20)21)15(10)9-6-12(18)13(19)7-11(9)17/h1-7H,(H,20,21)/b5-4-
- InChIKey: PGDXRIZKSRHWBL-PLNGDYQASA-N
- SMILES: ClC1=CC=CC(/C=C\C(=O)O)=C1C1C=C(C(=CC=1Cl)Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 21
- 回転可能化学結合数: 3
- 複雑さ: 401
- XLogP3: 6
- トポロジー分子極性表面積: 37.3
6,2',4',5'-Tetrachlorobiphenyl-2-acrylic acid Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011011969-1g |
6,2',4',5'-Tetrachlorobiphenyl-2-acrylic acid |
1262019-05-5 | 97% | 1g |
1,549.60 USD | 2021-07-04 | |
| Alichem | A011011969-500mg |
6,2',4',5'-Tetrachlorobiphenyl-2-acrylic acid |
1262019-05-5 | 97% | 500mg |
815.00 USD | 2021-07-04 | |
| Alichem | A011011969-250mg |
6,2',4',5'-Tetrachlorobiphenyl-2-acrylic acid |
1262019-05-5 | 97% | 250mg |
494.40 USD | 2021-07-04 |
6,2',4',5'-Tetrachlorobiphenyl-2-acrylic acid 関連文献
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
6,2',4',5'-Tetrachlorobiphenyl-2-acrylic acidに関する追加情報
Research Brief on 6,2',4',5'-Tetrachlorobiphenyl-2-acrylic Acid and Related Studies (Keyword: 1262019-05-5)
Recent advancements in the field of chemical biology and medicinal chemistry have brought attention to the compound 6,2',4',5'-Tetrachlorobiphenyl-2-acrylic acid, a polychlorinated biphenyl (PCB) derivative with potential pharmacological applications. This research brief synthesizes the latest findings related to this compound and the associated keyword "1262019-05-5," providing insights into its synthesis, biological activity, and therapeutic potential.
The compound 6,2',4',5'-Tetrachlorobiphenyl-2-acrylic acid has been investigated for its unique chemical properties and interactions with biological targets. Studies indicate that its chlorinated biphenyl structure, combined with the acrylic acid moiety, may confer selective binding affinity to specific enzymes or receptors, making it a candidate for drug development. Recent research has focused on optimizing its synthesis to improve yield and purity, as well as exploring its mechanism of action in various biological systems.
One of the key studies associated with the keyword "1262019-05-5" involves the use of 6,2',4',5'-Tetrachlorobiphenyl-2-acrylic acid as a probe to investigate oxidative stress pathways. The study demonstrated that this compound can modulate reactive oxygen species (ROS) production in cellular models, suggesting potential applications in diseases where oxidative stress plays a critical role, such as neurodegenerative disorders and cancer. Further in vitro and in vivo experiments are underway to validate these findings.
In addition to its biological activity, the environmental impact of 6,2',4',5'-Tetrachlorobiphenyl-2-acrylic acid has also been a subject of research. Given its structural similarity to persistent organic pollutants (POPs), researchers are examining its degradation pathways and potential bioaccumulation risks. Advanced analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), have been employed to track its environmental fate.
Looking ahead, the therapeutic potential of 6,2',4',5'-Tetrachlorobiphenyl-2-acrylic acid remains promising but requires further investigation. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to fully elucidate its pharmacological profile and assess its safety and efficacy. This brief underscores the importance of continued research to unlock the compound's potential while addressing any environmental and toxicological concerns.
1262019-05-5 (6,2',4',5'-Tetrachlorobiphenyl-2-acrylic acid) Related Products
- 16948-36-0((R)-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride)
- 1794620-64-6(1,2-Bis(2,4,6-tribromophenoxy)ethane-d4)
- 338415-02-4(Ethyl 2-(3,3-dimethyl-2-oxoazetidin-1-yl)-3-phenylpropanoate)
- 898367-59-4(5-(3-chlorophenyl)4-(3-chlorophenyl)piperazin-1-ylmethyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)
- 2228307-87-5(2-2-(difluoromethoxy)-3-methylphenyl-2-hydroxyacetic acid)
- 941983-36-4(N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide)
- 116140-53-5(rac-(3R,5R)-5-phenylpiperidine-3-carboxylic acid)
- 28524-58-5([1,2,4]Triazolo[1,5-a]pyrimidine-6-carbonitrile, 5-amino-)
- 3246-03-5(N-2-(2-Methoxyphenoxy)ethylbenzylamine)
- 1361709-31-0(2,3-Dichloro-2'-difluoromethyl-6'-fluoro-biphenyl)




